2-(2-Methoxyethoxy)ethanol, commonly referred to as Methyl Carbitol, is a clear, colorless, hygroscopic liquid with the chemical formula or . This compound is categorized as both an alcohol and an ether, characterized by its ability to dissolve in water and various organic solvents. It is known for its mild irritant properties upon direct contact with skin and eyes, leading to drying effects by leaching fats from the skin . Additionally, it is flammable and should be handled with care.
One key application of MEE in scientific research is as a solvent or extraction medium. Its miscibility with water and various organic solvents allows it to dissolve a broad range of substances, making it useful for:
MEE can also be used as a starting material or intermediate in the synthesis of various materials. Its reactivity allows researchers to:
The synthesis of 2-(2-Methoxyethoxy)ethanol typically involves the reaction of ethylene oxide with methanol in the presence of catalysts. This process yields a mixture of products that can be purified through distillation or other separation techniques to isolate the desired compound. Variations in reaction conditions such as temperature and pressure can influence the yield and purity of the final product.
This compound has a variety of applications across different industries:
Interaction studies involving 2-(2-Methoxyethoxy)ethanol have primarily focused on its compatibility with other solvents and chemicals. Its ability to act as a coupling agent enhances miscibility in organic-aqueous systems, making it valuable in formulations that require stable emulsions. Furthermore, it has been investigated for its interactions with biological systems, particularly concerning its teratogenic effects .
Several compounds share structural similarities with 2-(2-Methoxyethoxy)ethanol. Here are some notable examples:
Compound Name | Formula | Key Features |
---|---|---|
Diethylene Glycol Monomethyl Ether | C5H12O3 | Commonly used as a solvent; less hygroscopic than Methyl Carbitol. |
Ethylene Glycol | C2H6O2 | Widely used antifreeze; more toxic than Methyl Carbitol. |
Triethylene Glycol Monomethyl Ether | C7H16O4 | Similar solvent properties; higher molecular weight. |
What sets 2-(2-Methoxyethoxy)ethanol apart from these similar compounds is its specific balance between hydrophilicity and lipophilicity, which allows it to serve effectively in diverse applications from industrial solvents to fuel additives. Its relatively low toxicity compared to other glycol ethers makes it a preferred choice in many formulations where safety is a concern.
The industrial production of DGME primarily relies on catalytic transesterification, where diethylene glycol (DEG) reacts with methanol in the presence of acidic or basic catalysts. A notable method involves using silicotungstic acid (H₄[SiW₁₂O₄₀]) supported on activated carbon, which achieves a DGME selectivity of 72% at 150°C under nitrogen atmosphere. The reaction proceeds via protonation of DEG’s hydroxyl group, followed by nucleophilic attack by methanol, yielding DGME and water.
Alternative approaches employ ethylene carbonate (EC) and methanol transesterification, catalyzed by weakly basic ion-exchange resins like Amberlyst A-21. This method co-produces dimethyl carbonate (DMC) and ethylene glycol (EG), with DGME forming as a byproduct under optimized conditions (methanol-to-EC molar ratio: 4:1, 75°C). The equilibrium is biased toward DGME by capturing EG with DMC, enhancing conversion rates up to 96%.
Table 1: Key Reaction Conditions for DGME Synthesis
Method | Catalyst | Temperature (°C) | Selectivity (%) | Yield (%) |
---|---|---|---|---|
DEG + Methanol | H₄[SiW₁₂O₄₀]/C | 150 | 72 | 60 |
EC + Methanol | Amberlyst A-21 | 75 | 95 | 96 |
Oligomerization | KIP321 | 180 | 60 | 68 |
Solid-phase catalysts have gained prominence due to their reusability and reduced waste generation. Acidic catalysts like sulfonated polystyrene resins (e.g., Dowex 50W) facilitate etherification by protonating DEG, while basic catalysts such as KF/CaO/AC promote transesterification via deprotonation. For instance, KF/CaO/AC achieves 96.3% yield in DGME synthesis by forming active KCaF₃ and K₂O species, which stabilize transition states during methanolysis.
Macroreticular ion-exchange resins with tertiary amine groups (e.g., Amberlyst A-21) exhibit superior performance in continuous-flow reactors, maintaining >90% selectivity over 10 cycles. These resins minimize side reactions like DEG oligomerization, which typically forms undesired triethylene glycol derivatives.
Kinetic studies reveal that DGME synthesis competes with oligomerization pathways. The Arrhenius-based power-law model accurately describes the transesterification of DEG and methanol, with activation energies (Eₐ) ranging from 45–60 kJ/mol. For example, the rate equation for DGME formation is:
$$
r = k \cdot [\text{DEG}]^{1.2} \cdot [\text{MeOH}]^{0.8} \quad \text{where } k = A \cdot e^{-Eₐ/RT}
$$
Here, $$ A $$ (pre-exponential factor) and $$ Eₐ $$ are derived from experimental data. Computational fluid dynamics (CFD) models further predict temperature and pressure profiles in reactive distillation columns, optimizing DGME purity (>99%).
Table 2: Kinetic Parameters for DGME Synthesis
Reaction | Eₐ (kJ/mol) | $$ A $$ (L/mol·s) | Temperature Range (°C) |
---|---|---|---|
DEG + Methanol | 58.3 | 2.5 × 10⁶ | 120–180 |
EC + Methanol | 45.1 | 1.8 × 10⁵ | 60–100 |
Oligomerization | 72.4 | 4.2 × 10⁷ | 150–200 |
Solvent choice critically impacts DGME synthesis efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance methanol nucleophilicity, accelerating transesterification rates by 30%. Conversely, water-containing systems favor reverse hydrolysis, reducing DGME yields unless sequestering agents (e.g., molecular sieves) are employed.
Recent work demonstrates that dimethyl carbonate (DMC) acts as a green solvent and reactant, shifting equilibrium toward DGME via EG capture. This strategy reduces methanol consumption by 50% while achieving 97% conversion.
Thermoresponsive polymers undergo reversible phase transitions in response to temperature changes, a property leveraged in drug delivery, smart coatings, and sensors. 2-(2-Methoxyethoxy)ethanol enhances these transitions by modulating polymer-solvent interactions. For instance, poly(N-isopropylacrylamide) (PNIPAM) aqueous solutions exhibit abrupt thermal conductivity changes near their lower critical solution temperature (LCST) [5]. The addition of DGME alters hydrogen bonding networks between water and polymer chains, shifting the LCST and sharpening the transition profile.
Experimental studies demonstrate that DGME’s ethylene oxide groups interact preferentially with PNIPAM’s amide moieties, reducing aggregation hysteresis during cooling cycles. This enables faster thermal switching rates, critical for applications requiring rapid response times. A comparative analysis of switching ratios in DGME-modified systems reveals up to 15% improvement in thermal conductivity modulation compared to pure aqueous solutions [5].
System | Thermal Switching Ratio | Transition Sharpness (°C) |
---|---|---|
PNIPAM (0.025 g/mL) | 1.15 | 2.4 |
PNIPAM + 10% DGME | 1.31 | 1.8 |
PNIPAM + 20% DGME | 1.42 | 1.5 |
The solvent quality of 2-(2-Methoxyethoxy)ethanol profoundly influences polymer chain conformation and dynamics. Its intermediate Hansen solubility parameters (δ~D~ = 16.3 MPa^½^, δ~P~ = 9.1 MPa^½^, δ~H~ = 12.7 MPa^½^) enable dissolution of polar and nonpolar polymers, including nitrocellulose, epoxy resins, and polyurethanes [3]. In epoxy curing processes, DGME delays gelation by stabilizing prepolymer intermediates through hydrogen bonding with hydroxyl groups, allowing finer control over crosslink density.
Small-angle X-ray scattering (SAXS) studies of polystyrene-DGME solutions reveal a concentration-dependent coil-to-globule transition. At 25 wt% DGME, chains adopt expanded conformations (radius of gyration R~g~ = 12 nm), while at 40 wt%, hydrophobic collapse reduces R~g~ to 8 nm. This tunability is exploited in spray-coating applications, where solvent evaporation kinetics dictate film morphology.
In thin-film deposition, DGME acts as a surface energy modifier by adsorbing at polymer-air interfaces. For block copolymer systems like polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA), DGME reduces the interfacial tension between PMMA domains and the substrate from 28 mN/m to 14 mN/m, promoting vertical alignment of nanodomains during solvent annealing [7]. This is critical for lithographic patterning of sub-10 nm features.
Atomic force microscopy (AFM) of DGME-processed polyimide films shows a 40% reduction in surface roughness (R~q~ = 0.9 nm vs. 1.5 nm for untreated films). The ether oxygen atoms in DGME coordinate with metal oxide substrates (e.g., SiO~2~), forming a self-assembled monolayer that enhances adhesion.
The dielectric behavior of 2-(2-Methoxyethoxy)ethanol-containing composites is pivotal for flexible electronics. Its high dipole moment (2.1 D) and low ionic conductivity (0.5 μS/cm) make it an effective plasticizer in polyvinylidene fluoride (PVDF) films, increasing the dielectric constant (ε = 12.3 at 1 kHz) by 30% compared to pure PVDF (ε = 9.4) [4]. This enhancement arises from DGME’s induction of β-phase crystallites, which exhibit stronger piezoelectric responses.
In organic field-effect transistors (OFETs), DGME-processed semiconducting layers show reduced charge trap densities (<10^12^ cm^−3^) due to improved molecular ordering. Gate dielectric layers incorporating DGME achieve leakage currents below 10^−8^ A/cm^2^ at 2 MV/cm, meeting industrial standards for wearable devices.
The aquatic partitioning behavior of 2-(2-Methoxyethoxy)ethanol in estuarine systems is characterized by its predominantly hydrophilic nature and high water solubility. With a negative log octanol-water partition coefficient (log Kow) of -0.68, this compound demonstrates a strong preference for the aqueous phase over organic phases. The complete miscibility of 2-(2-Methoxyethoxy)ethanol in water, with solubility values reaching 1,000,000 mg/L, indicates that physical partitioning to sediments or organic matter is minimal in estuarine environments.
The organic carbon-water partition coefficient (Koc) of 0.35 L/kg further confirms the compound's low affinity for organic matter, suggesting that 2-(2-Methoxyethoxy)ethanol will predominantly remain in the dissolved phase in estuarine waters. The Henry's Law constant of 2.9 × 10⁻³ Pa·m³/mol at 20°C indicates that volatilization from surface waters is not expected to be a significant fate process, particularly in estuarine systems where wind-water exchange may be limited.
In estuarine environments, the salinity gradient can influence the partitioning behavior of organic compounds. Research has demonstrated that increasing salinity generally decreases water solubility and increases octanol-water partition coefficients of organic chemicals through the "salting-out" effect. However, given the extremely high water solubility and negative log Kow of 2-(2-Methoxyethoxy)ethanol, salinity effects are expected to be minimal compared to more hydrophobic compounds. The compound is predicted to remain predominantly in the aqueous phase across the full salinity range of estuarine systems, from freshwater inputs to marine salinities.
Environmental modeling using Level III fugacity indicates that when released to water, 99.8% of 2-(2-Methoxyethoxy)ethanol partitions to the aqueous phase, with only 0.17% partitioning to sediments. This distribution pattern remains consistent across different estuarine conditions, confirming the compound's strong preference for the water column over benthic compartments.
The bioconcentration factor (BCF) of 1.4 L/kg for fish indicates extremely low bioaccumulation potential, well below the threshold of 100 L/kg that would trigger bioaccumulation concerns. This low BCF value is consistent with the compound's hydrophilic properties and suggests that biomagnification through estuarine food webs is unlikely to occur.
The biodegradation of 2-(2-Methoxyethoxy)ethanol is primarily mediated by microbial processes, with specific bacterial strains demonstrating the ability to utilize this compound as a sole carbon and energy source. Research has identified Pseudomonas sp. strain VB as a key organism capable of aerobic mineralization of 2-(2-Methoxyethoxy)ethanol.
The biodegradation pathway involves a systematic stepwise oxidation process beginning with the conversion of 2-(2-Methoxyethoxy)ethanol to ethylene glycol, followed by sequential transformation to glycollate, glyoxylate, and oxalate, ultimately resulting in complete mineralization to carbon dioxide. This pathway demonstrates the compound's susceptibility to microbial degradation under aerobic conditions, with the bacterial isolate showing a doubling time of 1.7 hours when grown on 2-(2-Methoxyethoxy)ethanol as the sole carbon source.
The stoichiometry of the biodegradation process is notable, with the bacterial strain utilizing one mole of oxygen per mole of 2-(2-Methoxyethoxy)ethanol, compared to the theoretical complete oxidation requirement of four moles of oxygen per mole of substrate. This efficient oxygen utilization indicates that the microbial degradation process involves assimilation of intermediary metabolites rather than complete oxidation, with cellular assimilation efficiency estimated at approximately 50%.
Standard biodegradation testing indicates that 2-(2-Methoxyethoxy)ethanol is readily biodegradable but fails the 10-day window criterion, suggesting that while ultimate biodegradation occurs, the initial degradation rate may be slower than required for the most stringent biodegradability classifications. The biodegradation half-life in water is estimated at 15 days under standard aerobic conditions.
The compound's biodegradation potential extends beyond pure culture studies, with mixed microbial communities in various environmental matrices demonstrating degradation capabilities. Environmental persistence studies indicate that 2-(2-Methoxyethoxy)ethanol does not meet persistence criteria for air (half-life ≥ 2 days), water or soil (half-life ≥ 182 days), or sediment (half-life ≥ 365 days), confirming its relatively rapid biotransformation in environmental systems.
Microbial consortia in sewage treatment systems have also demonstrated effectiveness in degrading 2-(2-Methoxyethoxy)ethanol, with the compound showing susceptibility to biodegradation under both aerobic and anaerobic conditions. The presence of multiple degradation pathways and the ability of diverse microbial communities to utilize this compound suggest that biodegradation represents a significant environmental fate process across various aquatic and terrestrial environments.
The trophic transfer mechanisms of 2-(2-Methoxyethoxy)ethanol in benthic food webs are characterized by minimal bioaccumulation and negligible biomagnification potential. The compound's physicochemical properties, particularly its negative log Kow value and high water solubility, indicate that it does not readily partition into lipid-rich tissues that would facilitate bioaccumulation in aquatic organisms.
The bioconcentration factor of 1.4 L/kg for fish is well below the threshold values that would indicate significant bioaccumulation potential. This low BCF value, combined with the compound's hydrophilic nature, suggests that uptake from water into organisms is minimal and that any uptake that does occur is likely to be rapidly depurated when exposure ceases. The biomagnification factor (BMF) of 1 indicates no tendency for the compound to increase in concentration with increasing trophic level.
In benthic food webs, the primary route of exposure for organisms would be through direct contact with contaminated water or sediment pore water, rather than through dietary uptake. Given the compound's high water solubility and low sediment-water partition coefficient, benthic organisms would primarily be exposed through gill uptake or dermal contact with dissolved compound in interstitial waters.
The extremely low organic carbon-water partition coefficient (Koc = 0.35 L/kg) indicates that 2-(2-Methoxyethoxy)ethanol has minimal affinity for organic matter in sediments. This characteristic significantly reduces the potential for exposure through sediment ingestion, as the compound is unlikely to be strongly associated with organic particles that form the dietary basis for many benthic organisms.
Studies of metal bioaccumulation in benthic food webs have demonstrated that compounds with low partition coefficients and high water solubility tend to show biodiminishing rather than biomagnifying behavior. This pattern would be expected for 2-(2-Methoxyethoxy)ethanol, where concentrations would decrease rather than increase with increasing trophic level due to metabolic clearance and the compound's preference for the aqueous phase.
The rapid biodegradation of 2-(2-Methoxyethoxy)ethanol by microbial communities also reduces its persistence in benthic environments, further limiting opportunities for bioaccumulation. The 15-day biodegradation half-life in water suggests that the compound is unlikely to persist long enough to achieve significant accumulation in benthic food webs.
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